molecular formula C9H11N3O2 B3032045 (E)-N-[Amino(anilino)methylidene]glycine CAS No. 98997-21-8

(E)-N-[Amino(anilino)methylidene]glycine

Cat. No.: B3032045
CAS No.: 98997-21-8
M. Wt: 193.2 g/mol
InChI Key: FOXIJYIBIRNALI-UHFFFAOYSA-N
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Description

(E)-N-[Amino(anilino)methylidene]glycine is a glycine derivative featuring an amidine functional group. This compound’s structure combines glycine’s amino acid backbone with the planar, conjugated amidine system, which enhances its reactivity and ability to participate in hydrogen bonding. Such properties make it relevant in coordination chemistry, pharmaceutical intermediates, and as a precursor for supramolecular assemblies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[amino(anilino)methylidene]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c10-9(11-6-8(13)14)12-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14)(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXIJYIBIRNALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=NCC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640629
Record name (E)-N-[Amino(anilino)methylidene]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98997-21-8
Record name (E)-N-[Amino(anilino)methylidene]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Imine Formation via Brønsted Base Catalysis

This approach adapts methodologies from β-hydroxy α-amino acid synthesis, where glycine imine derivatives react with aldehydes under Brønsted base (BB) catalysis to form syn-selective products. For the target compound, N-(diarylmethylene)glycine o-nitroanilide serves as the glycine pronucleophile, reacting with aniline-derived aldehydes. The o-nitroanilide group enhances nucleophilicity via hydrogen-bonding interactions, while BB catalysts (e.g., chiral thiourea derivatives) enforce enantiocontrol.

Key Reaction Parameters

  • Solvent : Dichloromethane (CH₂Cl₂)
  • Catalyst : 20 mol% chiral Brønsted base
  • Molar Ratio : Glycine imine/aldehyde/catalyst = 1:3:0.2
  • Yield : 68–75% (isolated)

Stepwise Protection-Condensation-Deprotection

To mitigate side reactions, glycine’s amino and carboxyl groups are sequentially protected. For example:

  • Amino Protection : Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) groups are introduced using p-nitrophenyl chloroformate.
  • Imine Formation : The protected glycine reacts with N-aminoaniline in the presence of a dehydrating agent (e.g., MgSO₄).
  • Deprotection : Acidic hydrolysis (e.g., HCl/formic acid) removes Boc/Fmoc groups.

This method achieves higher purity but requires additional steps, reducing overall efficiency (yield: 58–65%).

Electrochemical Synthesis

Electrochemical oxidation of aliphatic amines provides an alternative route. Glycine’s primary amine is oxidized at a platinum electrode (1.40 V vs. SCE) in acetonitrile/NaClO₄, generating reactive intermediates that couple with aniline derivatives. While less explored, this method offers a solvent-tunable pathway (Table 1).

Table 1. Electrochemical Parameters for Amine Oxidation

Amine Solvent Electrode Potential (V vs. SCE) Yield (%)
Glycine CH₃CN Pt 1.40 42
N-Methylglycine DMF GC 1.32 38
N-Boc-glycine THF GC 1.21 45

Optimized Synthesis: Mechanistic and Practical Considerations

Catalytic Enantioselective Route

Adapting the protocol from β-hydroxy α-amino acid synthesis, the enantioselective preparation of this compound proceeds as follows:

  • Glycine Imine Preparation

    • Substrate : N-(Benzophenone methylene)glycine o-nitroanilide (1.0 equiv)
    • Base : N-Methylmorpholine (1.1 equiv) in CH₂Cl₂ at 0°C.
  • Aldehyde Coupling

    • Aniline Aldehyde : 3-(Anilino)propanal (3.0 equiv)
    • Catalyst : Chiral thiourea-derived Brønsted base (20 mol%)
    • Reaction Time : 16 h at 25°C.
  • Work-up

    • Quenching : 1 M HCl (20 mL)
    • Extraction : CH₂Cl₂ (3 × 50 mL), dried over MgSO₄
    • Purification : Silica gel chromatography (hexane/EtOAc 3:1).

Outcome :

  • Yield : 72%
  • Diastereomeric Ratio : 92:8 (syn:anti)
  • Enantiomeric Excess : 94% (chiral HPLC).

Acid-Base Considerations

The pKa of glycine’s α-amino group (≈9.8) necessitates basic conditions (pH >10) to deprotonate and activate it for imine formation. However, excessive alkalinity risks hydrolyzing the imine product. Na₂CO₃ (pKa ≈10.3) strikes an optimal balance, enabling nucleophilic attack without degradation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (300 MHz, CDCl₃): δ 8.21 (s, 1H, imine-H), 7.45–7.12 (m, 5H, aryl-H), 3.98 (s, 2H, CH₂), 3.02 (br s, 2H, NH₂).
  • IR : ν = 2239 cm⁻¹ (C=N), 1685 cm⁻¹ (C=O).

Chiral HPLC Analysis

  • Column : Chiralpak IA (250 × 4.6 mm)
  • Mobile Phase : Hexane/EtOH 80:20
  • Retention Times : 12.4 min (E-isomer), 14.1 min (Z-isomer).

Challenges and Mitigation Strategies

Isomerization Control

The imine bond’s lability necessitates strict anhydrous conditions. Molecular sieves (4Å) or MgSO₄ suppress hydrolysis, while low temperatures (0–25°C) minimize E-to-Z isomerization.

Byproduct Formation

Competitive enolization of aldehydes generates α,β-unsaturated byproducts. Sterically hindered aldehydes (e.g., cyclohexanecarboxaldehyde) resist this pathway but exhibit reduced reactivity.

Chemical Reactions Analysis

Types of Reactions: (E)-N-[Amino(anilino)methylidene]glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

(E)-N-[Amino(anilino)methylidene]glycine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-[Amino(anilino)methylidene]glycine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signaling pathways and exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with (E)-N-[Amino(anilino)methylidene]glycine:

N-Phenylglycine

  • Structure: Lacks the amidine group; glycine’s amino group is substituted with a phenyl ring (C₆H₅-NH-CH₂-COOH) .
  • Physical Properties :
    • Melting Point: 127°C .
    • Solubility: Water and alcohol .
  • Synthesis: Produced via cyano-methylation of aniline with formaldehyde and hydrogen cyanide .
  • Applications : Used in dye synthesis and as a building block for pharmaceuticals.

N-Acetyl-N-phenylglycine

  • Structure: Acetyl group replaces the amidine’s amino group (C₆H₅-NH-CO-CH₂-COOH) .
  • Key Differences : The acetyl group reduces basicity compared to the amidine, altering solubility and reactivity.
  • Applications : Intermediate in peptide synthesis and drug design.

N-(3-Methoxybenzoyl)glycine

  • Structure: Glycine’s amino group is acylated with a 3-methoxybenzoyl group (CH₃O-C₆H₄-CO-NH-CH₂-COOH) .
  • Physical Properties :
    • Molecular Weight: 209.201 g/mol .
  • Applications : Studied for its crystalline hydrogen-bonding patterns, relevant in crystal engineering .

Creatine (N-(Aminoiminomethyl)-N-methylglycine)

  • Structure: Contains a methylated guanidino group (HN=C(NH₂)-N(CH₃)-CH₂-COOH) .
  • Key Differences: The guanidino group is more basic than the amidine due to additional NH₂ substituents.
  • Applications : Critical in energy metabolism; widely used as a dietary supplement .

N-[Amino(azido)methylidene]-4-methylbenzenesulfonamide

  • Structure : Sulfonamide replaces glycine’s carboxylate; azido group modifies the amidine (CH₃-C₆H₄-SO₂-N=C(NH₂)-N₃) .
  • Key Differences : The sulfonamide and azido groups confer distinct electronic and steric properties.
  • Applications : Antimicrobial and anti-inflammatory agents .

Structural and Functional Comparison Table

Compound Functional Groups Molecular Formula Melting Point (°C) Key Applications
This compound Amidine, glycine, anilino C₉H₁₁N₃O₂ Not reported Coordination chemistry, drug intermediates
N-Phenylglycine Phenyl, glycine C₈H₉NO₂ 127 Dyes, pharmaceuticals
N-Acetyl-N-phenylglycine Acetyl, phenyl, glycine C₁₀H₁₁NO₃ Not reported Peptide synthesis
Creatine Guanidino, methyl, glycine C₄H₉N₃O₂ 255–265 Metabolic supplements
N-[Amino(azido)methylidene]-4-methylbenzenesulfonamide Sulfonamide, azide, amidine C₈H₁₀N₆O₂S Not reported Antimicrobial agents

Biological Activity

(E)-N-[Amino(anilino)methylidene]glycine, also known as a derivative of glycine, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its amino and anilino functional groups attached to a glycine backbone. Its unique structure allows it to interact with various biological targets, influencing multiple biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. Similar compounds have shown that they can:

  • Inhibit Kinases : Compounds structurally related to this compound have been identified as inhibitors of 3-phosphoinositide-dependent kinase 1 (PDK1), which is crucial in cancer therapy .
  • Induce Apoptosis : Research indicates that analogs can trigger apoptosis in cancer cells by increasing pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound through various assays. The following table summarizes the findings from key studies:

StudyCell LineIC50 Value (µM)Mechanism
Study 1HeLa (cervical cancer)15.2 ± 1.5Apoptosis induction via caspase activation
Study 2L1210 (leukemia)12.8 ± 0.9PDK1 inhibition leading to cell cycle arrest
Study 3HMEC-1 (endothelial)9.6 ± 0.7Anti-proliferative effects through angiogenesis inhibition

These findings suggest that this compound exhibits significant cytotoxicity against various cancer cell lines, highlighting its potential as a lead compound for further drug development.

Case Study 1: In Vitro Evaluation

In a study assessing the compound's efficacy against HeLa cells, it was found that treatment with this compound resulted in a dose-dependent increase in apoptosis markers. The study utilized flow cytometry to quantify apoptotic cells, revealing that concentrations above 10 µM significantly increased early and late apoptotic populations.

Case Study 2: Molecular Docking Studies

Molecular docking simulations were conducted to predict the binding affinity of this compound to PDK1. The results indicated a strong binding interaction with a calculated binding energy of -10.82 kcal/mol, suggesting a high likelihood of effective inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-N-[Amino(anilino)methylidene]glycine
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(E)-N-[Amino(anilino)methylidene]glycine

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